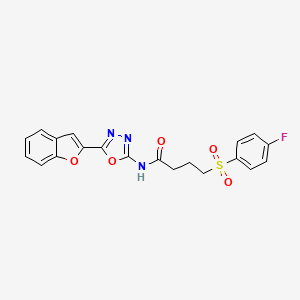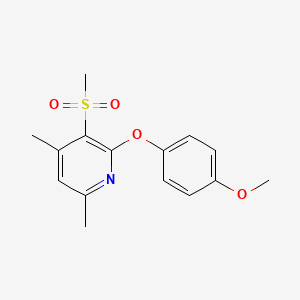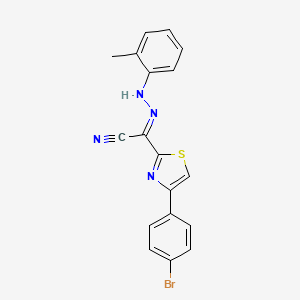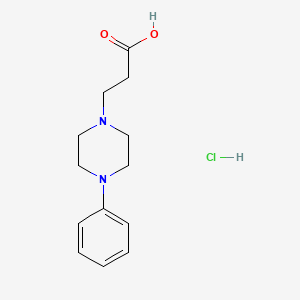![molecular formula C25H26N2O3S B2650571 7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207048-30-3](/img/structure/B2650571.png)
7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Thienopyrimidine derivatives, including compounds similar to the one , have been synthesized through various methods aimed at enhancing their biological activities. For instance, novel synthetic approaches have been developed to create thienopyrimidine derivatives with potential as bioactive compounds. These methods involve reactions with nucleophilic reagents, showcasing the versatility of thienopyrimidine chemistry in producing compounds with varied substituents and potential biological applications (Tumkyavichyus, 1988). Similarly, innovative routes have been explored for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, providing a basis for further modifications to enhance their pharmacological properties (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Biological Studies
Extensive research has been conducted on the antimicrobial and anti-inflammatory properties of thienopyrimidine derivatives. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. For example, studies have highlighted the preparation of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents, with notable success in inhibiting the growth of fungi and bacteria (Tolba, El-Dean, Ahmed, & Hassanien, 2018). Furthermore, thienopyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, revealing promising anticancer properties (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Anticancer Research
The anticancer potential of thienopyrimidine derivatives has been a significant focus of research. These compounds have been synthesized and characterized, with some showing promising activity against breast carcinoma and hepatocellular carcinoma cell lines. This indicates their potential application in developing new anticancer drugs (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-5-29-21-10-9-18(12-22(21)30-6-2)20-14-31-24-23(20)26-15-27(25(24)28)13-19-11-16(3)7-8-17(19)4/h7-12,14-15H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBHFXMESLXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2650489.png)
![(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2650490.png)




![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)
![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)



![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

